N-(cyclooctylmethyl)-4-propan-2-ylaniline
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Overview
Description
N-(cyclooctylmethyl)-4-propan-2-ylaniline: is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a cyclooctylmethyl group attached to the nitrogen atom of the aniline ring, and a propan-2-yl group attached to the para position of the aniline ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclooctylmethyl)-4-propan-2-ylaniline typically involves the reaction of 4-propan-2-ylaniline with cyclooctylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 4-propan-2-ylaniline attacks the electrophilic carbon of cyclooctylmethyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts such as phase transfer catalysts can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(cyclooctylmethyl)-4-propan-2-ylaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation, and bromine or chlorine for halogenation.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry: N-(cyclooctylmethyl)-4-propan-2-ylaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is used in the development of probes and markers for biochemical assays.
Medicine: The compound is investigated for its potential pharmacological properties. It is studied for its activity as an inhibitor of certain enzymes and receptors, which could lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique structure imparts desirable properties to these materials, such as improved stability and colorfastness.
Mechanism of Action
The mechanism of action of N-(cyclooctylmethyl)-4-propan-2-ylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access. Alternatively, it can interact with receptors on the cell surface, modulating signal transduction pathways and altering cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(cyclooctylmethyl)-4-methylaniline
- N-(cyclooctylmethyl)-4-ethyl-aniline
- N-(cyclooctylmethyl)-4-tert-butylaniline
Comparison: N-(cyclooctylmethyl)-4-propan-2-ylaniline is unique due to the presence of the propan-2-yl group, which imparts distinct steric and electronic properties compared to its analogs. This difference can influence the compound’s reactivity, binding affinity, and overall biological activity. For example, the bulkier tert-butyl group in N-(cyclooctylmethyl)-4-tert-butylaniline may result in steric hindrance, affecting its interaction with molecular targets. Similarly, the electronic effects of the methyl and ethyl groups in the other analogs can alter their chemical behavior and applications.
Properties
IUPAC Name |
N-(cyclooctylmethyl)-4-propan-2-ylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N/c1-15(2)17-10-12-18(13-11-17)19-14-16-8-6-4-3-5-7-9-16/h10-13,15-16,19H,3-9,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHTWDUZMLEKPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NCC2CCCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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